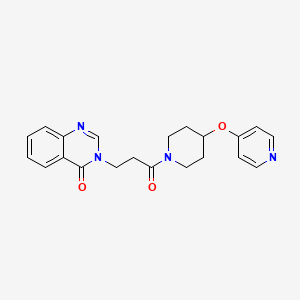
3-(3-oxo-3-(4-(pyridin-4-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-oxo-3-(4-(pyridin-4-yloxy)piperidin-1-yl)propyl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
This compound is related to quinazolinone derivatives, which have been explored for their synthesis, characterization, and potential antiviral activities. For instance, studies have demonstrated the antiviral efficacy of quinazolinone compounds against viruses such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) both in vitro and in vivo (Pandey et al., 2008).
Antimicrobial and Antifungal Applications
Quinazolinone derivatives have also been synthesized for their potential antimicrobial properties. For example, derivatives incorporating the pyridin-4-yloxy piperidin moiety have shown significant activity against a range of bacteria and fungi, suggesting their use as antimicrobial agents (Patel et al., 2012).
Antihypertensive Potential
Research into piperidine derivatives with a quinazoline ring system has unveiled potential antihypertensive agents. These compounds have demonstrated the ability to produce significant hypotension in models of hypertension, indicating their utility in managing high blood pressure conditions (Takai et al., 1986).
Insecticidal Efficacy
Quinazolinone derivatives have been investigated for their insecticidal properties. Novel bis quinazolinone compounds have been synthesized and evaluated for their efficacy against various insect pests, showcasing potential applications in pest control (El-Shahawi et al., 2016).
Antitumor Mechanisms
Studies on quinazolinone derivatives have also focused on their anti-tumor mechanisms. For instance, derivatives have been developed as dual-targeted anti-cancer agents, exploring their cytotoxicity and anti-tumor mechanisms, which may offer insights into developing new cancer therapies (Hour et al., 2013).
Antimicrobial Activity
Further investigations into quinazolinone derivatives have demonstrated their antimicrobial activity, with some compounds showing strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents (Ashok et al., 2014).
Eigenschaften
IUPAC Name |
3-[3-oxo-3-(4-pyridin-4-yloxypiperidin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(9-14-25-15-23-19-4-2-1-3-18(19)21(25)27)24-12-7-17(8-13-24)28-16-5-10-22-11-6-16/h1-6,10-11,15,17H,7-9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKPKIHRHMHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

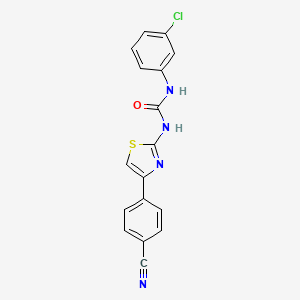
![N-((2-methoxypyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2742273.png)
![methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate](/img/structure/B2742276.png)
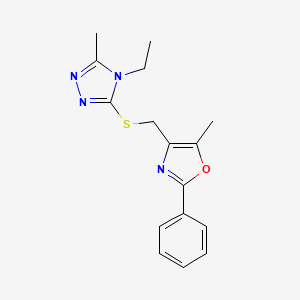
![6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2742278.png)
![4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride](/img/structure/B2742279.png)
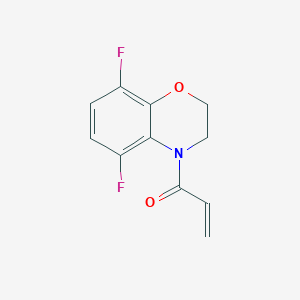
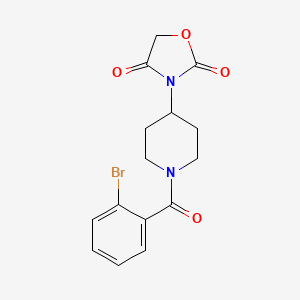
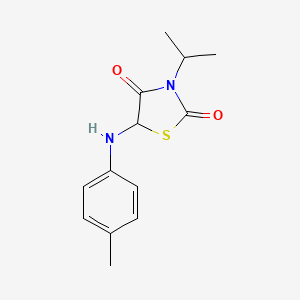
![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)benzoic acid](/img/structure/B2742287.png)
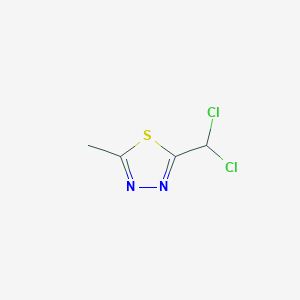


![7-(4-methoxyphenyl)-3-(3-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2742294.png)